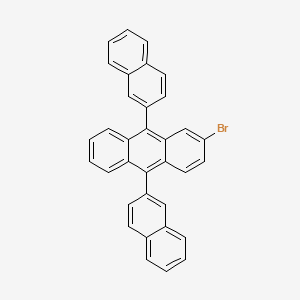

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Overview

Description

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can be achieved through several established methods:

- Suzuki Coupling Reaction

- Sonogashira Coupling Reaction

- Direct Halogenation

- Photo-Diels-Alder Reaction

Each method varies in terms of reagents used, reaction conditions, and overall yields.

Preparation Methods

Suzuki Coupling Reaction

The Suzuki coupling reaction is a widely utilized method for synthesizing aryl compounds. The process involves the coupling of 2-naphthyl anthracene with a boronic acid derivative of 1,4-dibromo-2-butene in the presence of a palladium catalyst.

- Dissolve 2-naphthyl anthracene in tetrahydrofuran.

- Add a boronic acid derivative and a palladium catalyst.

- Stir the mixture under nitrogen atmosphere at elevated temperatures.

- Isolate the product through filtration and purification.

Yield: Typically high, often exceeding 90% under optimized conditions.

Sonogashira Coupling Reaction

This method involves the reaction of 2-naphthyl anthracene with a bromide salt of an aldehyde using a palladium catalyst.

- Combine 2-naphthyl anthracene with the bromide salt in toluene.

- Introduce a palladium catalyst and base (e.g., triethylamine).

- Heat the mixture to promote reaction completion.

- Purify the product via column chromatography.

Yield: Generally high but may vary based on specific conditions used.

Direct Halogenation

Direct halogenation is a simpler method involving the halogenation of 2-naphthyl anthracene.

- Mix 2-naphthyl anthracene with bromine in an appropriate solvent (e.g., toluene).

- Stir under controlled temperatures to facilitate halogenation.

- Isolate the product through crystallization or chromatography.

Yield: Typically lower than other methods (around 50%) due to potential side reactions.

Photo-Diels-Alder Reaction

This method employs ultraviolet light to initiate the Diels-Alder reaction between 2-naphthyl anthracene and dibromobutene.

- Combine reactants in an inert atmosphere.

- Expose the mixture to UV light to initiate the reaction.

- Allow the reaction to proceed for several hours before quenching.

- Purify the resulting product.

Yield: Varies significantly; optimization can lead to moderate yields.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid, Pd catalyst | >90% | High yield, selective | Requires expensive catalysts |

| Sonogashira Coupling | Bromide salt, Pd catalyst | High | Versatile, good functional group tolerance | Costly reagents |

| Direct Halogenation | Bromine | ~50% | Simple procedure | Low yield, potential side products |

| Photo-Diels-Alder | UV light | Moderate | Unique mechanism | Requires specialized equipment |

Chemical Reactions Analysis

2-Bromo-9,10-bis(2-naphthalenyl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of advanced organic materials.

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-9,10-bis(2-naphthalenyl)anthracene has several scientific research applications:

Organic Electronics: It is widely used in the development of OLEDs and organic photovoltaic cells due to its excellent electronic properties and large conjugated system.

Material Science: The compound is used in the synthesis of novel organic materials with unique optical and electronic properties.

Chemical Sensors: It can be used in the development of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.

Mechanism of Action

The mechanism by which 2-Bromo-9,10-bis(2-naphthalenyl)anthracene exerts its effects is primarily through its large conjugated system, which allows for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes .

Comparison with Similar Compounds

Chemical Structure :

- CAS No.: 474688-76-1

- Molecular Formula : C₃₄H₂₁Br

- Molar Mass : 509.43 g/mol

- Structure : Comprises an anthracene core substituted with bromine at the 2-position and two 2-naphthyl groups at the 9,10-positions .

Key Properties :

- Conjugation : Extended π-conjugation due to fused anthracene and naphthyl groups, enhancing charge transport and photophysical properties.

- Reactivity : Bromine enables Suzuki coupling for functionalization (e.g., introducing boronic acid or amine groups) .

- Applications : Widely used in organic light-emitting diodes (OLEDs) and conductive materials due to deep-blue emission and high thermal stability .

Comparison with Similar Anthracene Derivatives

Structural and Functional Differences

9,10-Bis(aryl)anthracenes

trans-9,10-Bis(2-butoxyphenyl)anthracene (BBPA) & trans-9,10-Bis(2,4-dimethoxyphenyl)anthracene (DMPA)

- Structure : Anthracene core with electron-donating alkoxy groups (butoxy or methoxy) at the 9,10-positions.

- Properties :

- High photoluminescence quantum yields (PLQYs > 80%) due to donor-acceptor interactions.

- Deep-blue emission (CIEy ≤ 0.1) suitable for OLEDs .

2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN)

- Structure : Anthracene with methyl and naphthyl groups.

- Properties :

- Exhibits triplet-triplet annihilation (TTA), reducing electroluminescence efficiency in OLEDs.

Brominated Anthracenes

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene (CAS 561064-15-1)

- Structure : Additional bromine at the 6-position.

- Properties :

- Higher reactivity for multi-site Suzuki coupling but challenging to purify.

9-Bromo-10-(4-(2-naphthyl)phenyl)anthracene (CAS 866611-29-2)

- Structure : Phenyl spacer between anthracene and naphthyl groups.

- Properties :

- Reduced conjugation compared to direct naphthyl attachment, leading to blue-shifted emission.

Electronic and Photophysical Properties

Performance in OLEDs

Biological Activity

2-Bromo-9,10-bis(2-naphthalenyl)anthracene (C34H21Br) is a polycyclic aromatic hydrocarbon that has garnered attention for its significant biological activity, particularly in the fields of cancer research and organic electronics. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound features a large conjugated system due to its anthracene backbone and naphthalene substituents. The presence of bromine enhances its reactivity, allowing it to participate in various biochemical interactions. Its molecular weight is approximately 509.45 g/mol, and it is characterized by high stability under standard conditions but can degrade upon prolonged exposure to light and air .

Target Interactions:

- Electron Donor Role: This compound acts as an electron donor in organic semiconductor devices, influencing their optoelectronic properties.

- Biomolecular Interactions: It interacts with enzymes and proteins through π-π stacking and hydrophobic interactions. Notably, it can bind to cytochrome P450 enzymes, affecting their catalytic activity.

Cellular Effects:

- Oxidative Stress Induction: The compound generates reactive oxygen species (ROS), which can lead to oxidative stress. This process influences gene expression and cellular metabolism.

- Impact on Cell Proliferation: Studies indicate that this compound affects cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Binds to cytochrome P450 enzymes, influencing their activity |

| Gene Expression | Alters gene expression through ROS generation and interaction with transcription factors |

| Cell Proliferation | Influences cell growth and apoptosis in various cancer cell lines |

| Stability | Stable under standard conditions; degrades with prolonged light exposure |

Case Studies

-

Antiproliferative Effects in Cancer Cells:

Research has demonstrated that this compound exhibits significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. Compounds structurally similar to this anthracene derivative have shown IC50 values indicating potent activity against these malignancies . -

Mechanisms of Action in Tumorigenesis:

The compound's ability to induce oxidative stress has been linked to alterations in cellular signaling pathways involved in tumorigenesis. Studies suggest that it may modulate pathways associated with apoptosis and cell cycle regulation . -

Fluorescent Probes:

Due to its photophysical properties, derivatives of this compound are being explored as fluorescent probes for biological imaging, which could enhance the understanding of cellular processes in real-time .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, and how can reaction efficiency be optimized?

- Methodology : A plausible route involves bromination of 9,10-bis(2-naphthalenyl)anthracene using brominating agents like bromodimethylsulfonium bromide (BDMS). Key parameters include stoichiometric control (e.g., 2.4 equivalents of BDMS per anthracene unit), inert solvent (e.g., CHCl), and gas-trapping systems to manage HBr byproducts . For attaching naphthalenyl groups, Suzuki-Miyaura cross-coupling with brominated anthracene precursors and naphthyl boronic acids is common . Optimize yields by monitoring reaction progress via TLC and using Pd-based catalysts.

- Data : Typical yields for similar brominated anthracene derivatives range from 60–85% under controlled conditions .

Q. How can researchers purify this compound, and what solvents are suitable?

- Methodology : Due to low solubility (e.g., ~1.6E-9 g/L in water for analogous compounds ), purification via column chromatography (silica gel, eluents: DCM/hexane) or recrystallization (toluene/ethanol) is recommended. For high-purity applications (>98%), sublimation at reduced pressure (e.g., 10 Torr) is effective .

- Data : Sublimed purity >99.5% has been achieved for structurally similar anthracene derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.60 ppm for anthracene core ).

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: 483.33 g/mol for CHBr) .

Properties

IUPAC Name |

2-bromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPXSAMRFIMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623821 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474688-76-1 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.